

CP 376395 hydrochloride solubility in water and other solvents

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Compound of Interest

Compound Name: CP 376395 hydrochloride

Cat. No.: B1669488

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Application Notes and Protocols for CP 376395 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 376395 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).^[1] As a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the CRF1 receptor is a significant target in the study of stress-related disorders.^{[2][3][4]}

CP 376395 hydrochloride binds to an allosteric site on the CRF1 receptor, effectively attenuating the stress-induced activation of the HPA axis.^[1] These application notes provide detailed information on the solubility of **CP 376395 hydrochloride** and protocols for its preparation in various experimental settings.

Physicochemical Properties

Property	Value
Molecular Weight	362.94 g/mol
Formula	C ₂₁ H ₃₀ N ₂ O·HCl
CAS Number	1013933-37-3
Appearance	Crystalline solid
Purity	≥98%

Solubility Data

CP 376395 hydrochloride exhibits solubility in aqueous and organic solvents. The following table summarizes its solubility in common laboratory solvents.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)
Water	50 mM	18.15 mg/mL
DMSO	100 mM	36.29 mg/mL

Experimental Protocols

Preparation of Stock Solutions

For in vitro and in vivo studies, it is recommended to prepare a concentrated stock solution of **CP 376395 hydrochloride** in a suitable solvent.

Materials:

- **CP 376395 hydrochloride** powder
- Dimethyl sulfoxide (DMSO), newly opened and anhydrous
- Sterile, nuclease-free water
- Vortex mixer

- Sterile microcentrifuge tubes

Protocol:

- Accurately weigh the desired amount of **CP 376395 hydrochloride** powder.
- Add the appropriate volume of DMSO to achieve a stock solution concentration of 100 mM.
- Vortex the solution thoroughly until the compound is completely dissolved.
- If necessary, gentle heating or sonication can be used to aid dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for In Vitro Assays

Protocol:

- Thaw a vial of the 100 mM DMSO stock solution.
- Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer.
- Ensure the final concentration of DMSO in the working solution is kept to a minimum (typically <0.1%) to avoid solvent-induced cellular toxicity.

Preparation of Formulations for In Vivo Administration

For oral (p.o.) or intraperitoneal (i.p.) administration in animal models, specific formulations are required to ensure bioavailability and minimize irritation.

Formulation 1: Saline-Based Vehicle

This formulation is suitable for achieving a clear solution.

Materials:

- **CP 376395 hydrochloride** stock solution in DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Protocol:

- Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle.
- To prepare 1 mL of the final formulation, add 100 μ L of the DMSO stock solution of **CP 376395 hydrochloride** to 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 to the mixture and mix until a clear solution is obtained.
- Add 450 μ L of saline to bring the final volume to 1 mL.
- This protocol can yield a clear solution with a solubility of at least 2.5 mg/mL.

Formulation 2: Corn Oil-Based Vehicle

This formulation is an alternative for achieving a clear solution.

Materials:

- **CP 376395 hydrochloride** stock solution in DMSO
- Corn Oil

Protocol:

- Prepare a 10% DMSO and 90% Corn Oil vehicle.
- Add the appropriate volume of the DMSO stock solution to the corn oil to achieve the desired final concentration.

- Mix thoroughly until a clear solution is obtained. This method can also achieve a solubility of at least 2.5 mg/mL.

Formulation 3: SBE- β -CD-Based Vehicle

This formulation may result in a suspension and is suitable for oral and intraperitoneal injections.

Materials:

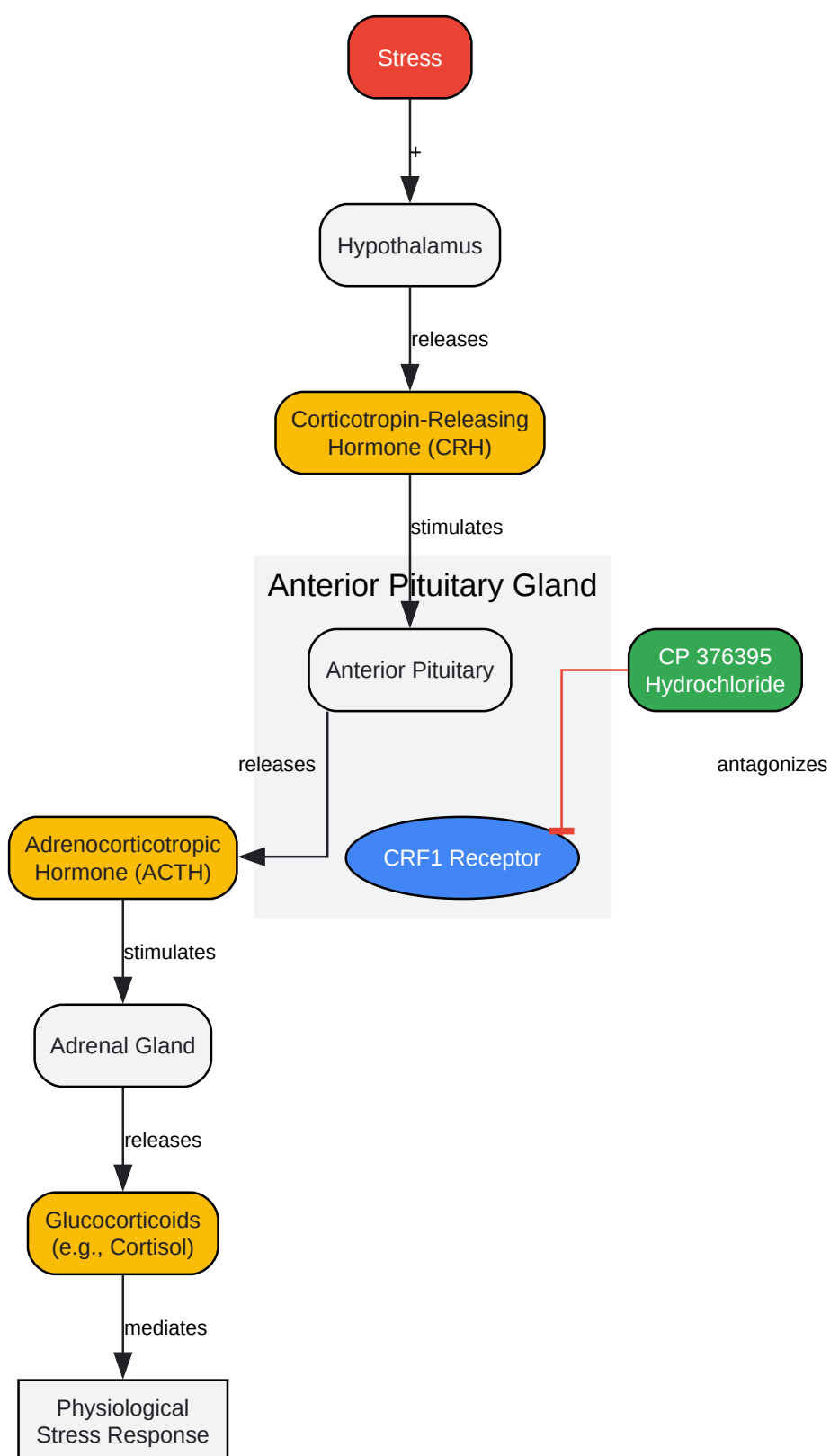
- **CP 376395 hydrochloride** stock solution in DMSO
- 20% Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) in Saline

Protocol:

- Prepare a 10% DMSO and 90% (20% SBE- β -CD in Saline) vehicle.
- Add the appropriate volume of the DMSO stock solution to the SBE- β -CD solution.
- If a suspension forms, use ultrasonic treatment to ensure homogeneity before administration. This method can achieve a concentration of 2.5 mg/mL.

Signaling Pathway

CP 376395 hydrochloride acts as an antagonist to the CRF1 receptor, thereby inhibiting the downstream signaling cascade of the Hypothalamic-Pituitary-Adrenal (HPA) axis. The following diagram illustrates this pathway.

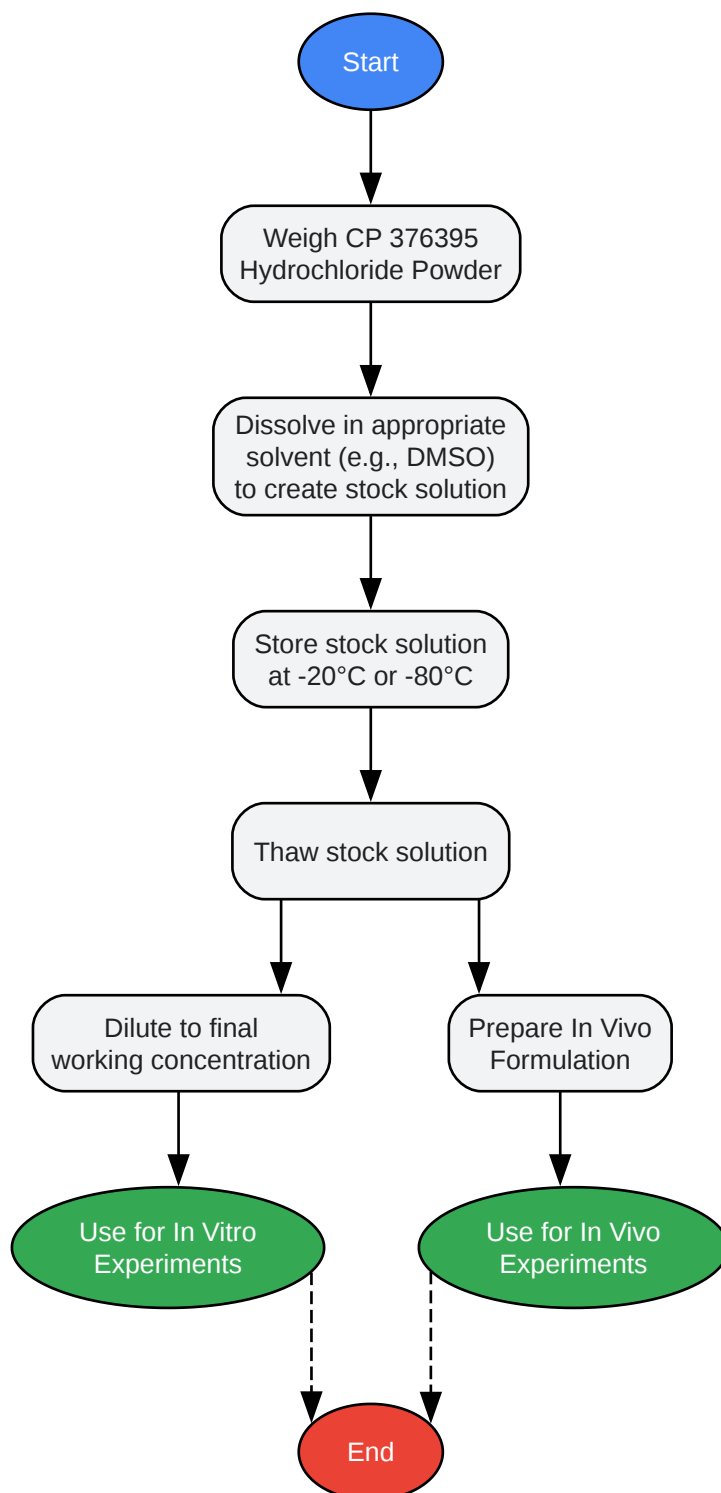


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Caption: Inhibition of the HPA Axis by **CP 376395 Hydrochloride**.

Experimental Workflow

The following diagram outlines a general workflow for preparing **CP 376395 hydrochloride** for experimental use.



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Caption: General workflow for preparing **CP 376395 hydrochloride** solutions.

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